CID 23278979

Description

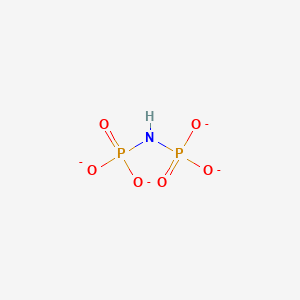

CID 23278979 (hypothetical compound) is a PubChem-registered small molecule requiring characterization. A typical introduction would include:

- Structural features: Core scaffold, functional groups, stereochemistry (if applicable).

- Physicochemical properties: Molecular weight, logP, solubility, polarity (TPSA), etc., derived from computational tools or experimental data .

- Biological relevance: Therapeutic targets, mechanism of action, or industrial applications (e.g., enzyme inhibition, substrate specificity).

Properties

CAS No. |

112319-85-4 |

|---|---|

Molecular Formula |

HNO6P2-4 |

Molecular Weight |

172.96 g/mol |

InChI |

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7)/p-4 |

InChI Key |

GNGSOPFGGKKDQP-UHFFFAOYSA-J |

Canonical SMILES |

N(P(=O)([O-])[O-])P(=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A robust comparison requires structural analogs and functional analogs. Below is a generalized template for such an analysis:

Table 1: Structural Comparison

Key Observations :

- Scaffold diversity: Betulin (triterpenoid) vs. Irbesartan (tetrazole-based) vs. Ginkgolic Acid (alkylphenol) highlight distinct structural classes.

- Functional group impact : Hydroxyl groups in betulin and ginkgolic acid correlate with membrane permeability (logP >7), while Irbesartan’s tetrazole enhances solubility (logP 3.6) .

Table 2: Functional Comparison (Enzyme Inhibition)

Research Findings and Limitations

- Data gaps : Experimental validation of CID 23278979’s activity (e.g., IC50, toxicity) is critical.

- Methodological considerations: Use HPLC-ESI-MS for structural elucidation and purity assessment (as demonstrated for ginsenosides ). Apply collision-induced dissociation (CID) to study fragmentation patterns and confirm stereochemistry .

- Limitations : Computational predictions (e.g., logP, bioavailability) may deviate from experimental results .

Q & A

Q. How can machine learning enhance the analysis of CID 23278979’s structure-activity relationships (SAR)?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL bioactivity data) using features like molecular descriptors (e.g., logP, topological polar surface area) or graph-based representations (e.g., SMILES). Validate models via cross-validation and external test sets. Use SHAP values to interpret feature importance and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.